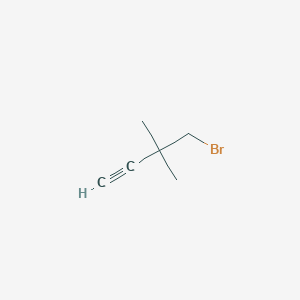

4-Bromo-3,3-dimethylbut-1-yne

Description

4-Bromo-3,3-dimethylbut-1-yne is an aliphatic alkyne characterized by a terminal triple bond, two methyl groups at the C3 position, and a bromine atom at the C4 position. This compound serves as a versatile building block in organic synthesis, particularly in Sonogashira coupling and cycloaddition reactions, owing to its electron-deficient triple bond and steric hindrance from the methyl groups. Its molecular formula is C₆H₉Br, with a molecular weight of 161.04 g/mol. The bromine atom enhances electrophilic reactivity, while the methyl groups influence steric and electronic properties, making it distinct from simpler alkynes or halogenated alkenes.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,3-dimethylbut-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c1-4-6(2,3)5-7/h1H,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIMXVNHJOGICZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309463-42-9 | |

| Record name | 4-bromo-3,3-dimethylbut-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,3-dimethylbut-1-yne typically involves the bromination of 3,3-dimethylbut-1-yne. This can be achieved through the reaction of 3,3-dimethylbut-1-yne with bromine in the presence of a suitable catalyst or under specific reaction conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,3-dimethylbut-1-yne undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The triple bond in the alkyne can participate in addition reactions with various reagents, such as hydrogenation to form alkanes or halogenation to form dihalides.

Common Reagents and Conditions:

Hydrogenation: Using hydrogen gas and a palladium catalyst.

Halogenation: Using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Addition Products: Alkanes or dihalides, depending on the specific addition reaction.

Scientific Research Applications

4-Bromo-3,3-dimethylbut-1-yne has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3,3-dimethylbut-1-yne involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atom and the alkyne group play crucial roles in determining the reactivity and the type of products formed. The molecular pathways involved in its biological activity are still under investigation, with studies focusing on its potential interactions with enzymes and other biomolecules .

Comparison with Similar Compounds

3,3-Dimethylbut-1-yne

- Molecular Formula : C₆H₁₀

- Key Differences : Lacks bromine, reducing electrophilic reactivity. Used as a precursor in multi-component reactions (e.g., triazole synthesis via azide-alkyne cycloaddition) .

- Reactivity : The absence of bromine limits its utility in substitution reactions but enhances its role in cycloadditions.

4-Bromo-3-methyl-1-butene

- Molecular Formula : C₅H₉Br

- Molecular Weight : 149.03 g/mol .

- Key Differences : Contains a double bond (alkene) instead of a triple bond. Bromine at C4 and a single methyl group at C3.

- Reactivity : The alkene undergoes electrophilic additions (e.g., hydrobromination) rather than alkyne-specific reactions.

4-Bromo-3,5-dimethylphenol

4-Bromo-3,3,4,4-tetrafluoro-1-butene

- Molecular Formula : C₄H₃BrF₄

- Key Differences : Fluorinated alkene with bromine. Part of copolymers in materials science .

- Stability: Fluorine atoms increase thermal and chemical stability compared to non-fluorinated analogs.

Physical and Chemical Properties

Electrophilic Substitution

- This compound: Bromine undergoes nucleophilic substitution (e.g., with amines or alkoxides). The triple bond participates in cross-coupling reactions (e.g., Sonogashira).

- 4-Bromo-3-methyl-1-butene : Bromine substitution is less favored due to the alkene’s electron-rich nature; reactions focus on addition (e.g., with HBr).

Cycloaddition Reactions

Stability and Handling

- 4-Bromo-3,5-dimethylphenol: Requires stringent safety measures (gloves, ventilation) due to toxicity .

- This compound : Stable under inert conditions but may decompose upon prolonged exposure to light or moisture.

Analytical Characterization

- LCMS and HPLC : this compound derivatives (e.g., in EP 4374877A2) show distinct retention times (e.g., 1.64 minutes) and mass spectra (m/z 554 [M+H]⁺) .

- Crystallography : Asymmetric units in similar triazole derivatives highlight steric effects of methyl groups .

Research Findings and Industrial Relevance

- Synthetic Efficiency : 3,3-Dimethylbut-1-yne achieves 75% yield in triazole synthesis, suggesting brominated analogs could optimize post-functionalization .

- Material Science : Fluorinated analogs (e.g., 4-Bromo-3,3,4,4-tetrafluoro-1-butene) demonstrate enhanced thermal stability in copolymers .

- Safety Protocols: Brominated aromatics (e.g., 4-Bromo-3,5-dimethylphenol) mandate rigorous exposure controls, influencing handling protocols for all brominated compounds .

Biological Activity

4-Bromo-3,3-dimethylbut-1-yne is an organic compound with the molecular formula CHBr. Its unique structure, characterized by a bromine atom and an alkyne functional group, suggests potential biological activities that merit exploration. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

The compound is notable for its alkyne functionality and the presence of a bromine atom , which can influence its reactivity and biological interactions. The structural formula is represented as:

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The bromine substituent may facilitate halogen bonding , enhancing the compound's binding affinity to specific targets. This interaction can lead to modulation of enzyme activity or receptor signaling pathways.

1. Enzyme Interaction

Research indicates that halogenated compounds like this compound can act as inhibitors or activators of enzymes. For example, studies have shown that similar brominated compounds exhibit inhibitory effects on certain metabolic enzymes, potentially impacting biochemical pathways related to metabolism and detoxification .

2. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, brominated alkynes have been investigated for their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

3. Antimicrobial Properties

Brominated compounds are often explored for their antimicrobial properties. Research has indicated that some brominated alkynes exhibit significant antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial cell membranes or interference with essential metabolic processes .

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of various brominated compounds on human breast cancer cells (MCF-7). The results indicated that this compound exhibited a dose-dependent reduction in cell viability, suggesting potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial effects of several halogenated alkynes were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that this compound displayed significant antibacterial activity at lower concentrations compared to non-brominated analogs .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful.

| Compound Name | Structure | Key Activity |

|---|---|---|

| 4-Bromo-2-methylbut-1-yne | Structure | Moderate cytotoxicity |

| 4-Chloro-3,3-dimethylbut-1-yne | Structure | Lower antimicrobial activity |

| 4-Iodo-3,3-dimethylbut-1-yne | Structure | Higher cytotoxicity |

Q & A

Basic Research Questions

Q. What are the key synthetic applications of 4-Bromo-3,3-dimethylbut-1-yne in organic chemistry?

- Methodological Answer : this compound serves as a specialized alkyne component in benzannulation and cycloaddition reactions. For example, analogous alkynes like 3,3-dimethylbut-1-yne have been used in the synthesis of natural product derivatives, such as isosteviol methyl ester hybrids, to construct complex polycyclic frameworks . The bromo substituent enhances reactivity for subsequent functionalization (e.g., cross-coupling) or acts as a leaving group. Researchers should prioritize optimizing reaction conditions (e.g., catalyst loading, temperature) to balance steric hindrance from the dimethyl groups and the reactivity of the bromine atom.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the alkyne’s structure, including the bromine and methyl substituents. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LCMS) can validate purity and molecular weight, as demonstrated for structurally related brominated compounds in pharmaceutical syntheses . High-Performance Liquid Chromatography (HPLC) under standardized conditions (e.g., SQD-FA05 or QC-SMD-TFA05) is recommended for purity analysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in benzannulation reactions?

- Methodological Answer : Steric hindrance from the 3,3-dimethyl group and the bromine’s electronic effects necessitate careful optimization:

- Catalyst Selection : Use transition-metal catalysts (e.g., Pd or Cu) to facilitate alkyne activation while minimizing side reactions.

- Temperature Control : Lower temperatures (e.g., 0–25°C) may reduce undesired dimerization or decomposition.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and stabilize intermediates.

- Monitoring : Employ LCMS or HPLC to track reaction progress and identify byproducts .

Q. What strategies address contradictions in reactivity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Purity of Starting Material : Verify purity via GC-MS or HPLC and recrystallize if necessary.

- Reaction Atmosphere : Moisture or oxygen sensitivity may require inert conditions (argon/glovebox).

- Analytical Consistency : Standardize characterization protocols (e.g., identical HPLC columns, LCMS ionization modes) to ensure comparability .

- Computational Modeling : Use density functional theory (DFT) to predict reactivity trends and validate experimental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.